2-(2,2,2-Trifluoroethyl)morpholine

Description

Contextualization within Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties. ucsf.edu This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai 2-(2,2,2-Trifluoroethyl)morpholine is a prime example of this molecular design strategy. The trifluoromethyl group (-CF3) is a particularly potent modulator of a compound's characteristics due to its high electronegativity and steric bulk. ontosight.ai The presence of this group on the morpholine (B109124) scaffold creates a molecule with distinct properties that are actively being explored in various research domains.

Significance of Morpholine Derivatives in Synthetic Organic Chemistry

The morpholine ring is a privileged pharmacophore in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Morpholine derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net This versatility stems from the morpholine ring's ability to improve a compound's pharmacokinetic profile, such as its solubility and metabolic stability. nih.govnih.gov Furthermore, the morpholine moiety is a versatile building block in organic synthesis, readily participating in a variety of chemical transformations. wikipedia.orgorganic-chemistry.org The parent compound, morpholine, is an organic chemical with the formula O(CH2CH2)2NH and features both amine and ether functional groups. wikipedia.org

Overview of Research Trajectories for this compound

While specific research on this compound is still emerging, the broader interest in fluorinated morpholine derivatives points towards several potential research avenues. Current investigations into similar compounds often focus on their synthesis and potential as therapeutic agents. ontosight.aiontosight.ai For instance, other fluorinated morpholine derivatives have been explored for their potential as central nervous system active compounds and in the development of new agrochemicals like fungicides and herbicides. ontosight.aie3s-conferences.org Given the known biological activities of morpholine derivatives, research into this compound is likely to explore its potential in areas such as neurodegenerative diseases and as an inhibitor of various enzymes. nih.gov

Scope and Objectives of Academic Inquiry into the Compound

Below is a table summarizing some of the known properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C6H10F3NO | uni.lu |

| Monoisotopic Mass | 169.07144 Da | uni.lu |

| Predicted XlogP | 1.0 | uni.lu |

| Appearance | Colorless liquid | wikipedia.org |

| Odor | Weak ammonia- or fish-like | wikipedia.org |

Note: Some properties listed are for the parent compound, morpholine, and are provided for general context.

Further research will likely focus on computational studies to predict its interactions with biological targets and to guide the design of new derivatives with enhanced activity and selectivity. The ultimate goal of this academic inquiry is to unlock the full potential of this compound as a valuable tool in both chemical synthesis and drug discovery.

Structure

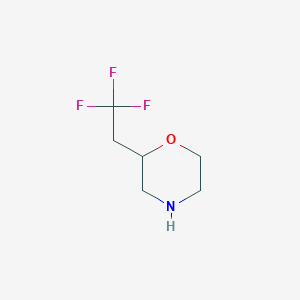

2D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMOJDDZEUIYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethyl Morpholine

Strategic Approaches to Morpholine (B109124) Ring Formation with Trifluoroethyl Incorporation

The synthesis of the 2-(2,2,2-trifluoroethyl)morpholine ring system can be approached by constructing the heterocyclic core from acyclic precursors that already contain the essential trifluoroethyl moiety. These strategies often involve intramolecular cyclization as the key ring-forming step.

Ring-Closing Strategies and Their Mechanistic Underpinnings

A variety of ring-closing strategies have been developed for the synthesis of substituted morpholines. These methods often rely on the intramolecular reaction of a suitably functionalized amino alcohol precursor.

One prominent strategy involves the base-catalyzed cascade reaction of a strained heterocycle with a nucleophile. For instance, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by a base like potassium carbonate, initiates a ring-opening event followed by a spontaneous intramolecular cyclization to form morpholine hemiaminals. nih.govacs.org This cascade process provides a modular route to polysubstituted morpholines. nih.gov

Palladium-catalyzed carboamination represents another powerful method for morpholine synthesis. This approach involves the intramolecular cyclization of substituted ethanolamine derivatives with aryl or alkenyl bromides. nih.gov The mechanism is believed to proceed through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the formation of a palladium(aryl)(amido) intermediate. Subsequent syn-aminopalladation via a boat-like transition state leads to the formation of the morpholine ring. nih.gov

More recently, photocatalytic diastereoselective annulation has emerged as a strategy to construct morpholine rings from readily available starting materials, avoiding the need for extensive pre-functionalization. acs.org This method utilizes a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve the desired cyclization with high stereocontrol. acs.org Other intramolecular cyclization methods include reactions of amino alcohols with reagents like chloroacetyl chloride followed by reduction, or employing bifunctional reagents such as ethylene sulfate for the annulation of 1,2-amino alcohols. researchgate.netchemrxiv.orgresearchgate.net

Stereoselective and Enantioselective Synthesis Pathways

Controlling the stereochemistry at the C2 position is crucial for the biological activity of 2-substituted morpholines. Several enantioselective methods have been developed to access these chiral heterocycles.

A highly effective strategy is the asymmetric hydrogenation of 2-substituted dehydromorpholines . nih.govrsc.org This "after cyclization" approach establishes the stereocenter on a pre-formed unsaturated ring. rsc.org Using a rhodium catalyst complexed with a chiral bisphosphine ligand bearing a large bite angle, such as (R,R,R)-SKP, quantitative yields and excellent enantioselectivities (up to 99% ee) have been achieved for a variety of 2-substituted morpholines. nih.govrsc.orgresearchgate.net Notably, a substrate bearing an electron-withdrawing trifluoromethyl group at the 4-position of the aromatic ring on the C2-substituent yielded the corresponding chiral morpholine product with high enantioselectivity (94% ee). rsc.orgresearchgate.net

Organocatalytic enantioselective chlorocycloetherification provides another route to chiral morpholines, particularly those with a quaternary stereocenter at the C2 position. rsc.org Catalyzed by cinchona alkaloid-derived phthalazine, various alkenol substrates can be converted into chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities. rsc.org

Other stereoselective approaches include the copper-promoted oxyamination of alkenes, where an intramolecular addition of an alcohol and an intermolecular coupling with an amine across an alkene lead to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have also been employed for the enantioselective synthesis of 3-substituted morpholines, a strategy that could be adapted for 2-substituted analogues. acs.orgorganic-chemistry.org

Table 1: Comparison of Enantioselective Strategies for 2-Substituted Morpholine Synthesis

| Synthetic Strategy | Catalyst/Reagent | Key Features | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | Post-cyclization stereocenter formation; effective for various substituents. nih.govrsc.org | Up to 99% (94% for a CF₃-containing analogue). rsc.orgresearchgate.net |

| Organocatalytic Chlorocycloetherification | Cinchona alkaloid-derived phthalazine | Forms quaternary stereocenters; mild conditions. rsc.org | Excellent enantioselectivities. rsc.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Forms 2-aminomethyl morpholines; high diastereoselectivity. nih.gov | High diastereoselectivity. nih.gov |

| Organocatalytic α-Chlorination/Cyclization | Proline-derived organocatalysts | Multi-step sequence starting from aldehydes. nih.gov | 75-98%. nih.gov |

Trifluoroethylation Strategies for Morpholine Scaffolds

Introducing the trifluoroethyl group can also be achieved by modifying a pre-existing morpholine or a suitable precursor. These methods can be categorized as direct or indirect.

Direct Trifluoroethylation Techniques

Direct trifluoroethylation involves the introduction of the CF₃CH₂- group onto the morpholine ring in a single step. While methods for direct C-H trifluoroethylation of heterocycles are still evolving, related trifluoromethylation strategies offer mechanistic insights. These reactions often proceed via radical pathways, where a trifluoromethyl radical source is generated and adds to the heterocyclic ring. The development of analogous trifluoroethyl radical precursors could enable direct C-H functionalization at the C2 position of the morpholine ring.

Indirect Trifluoroethylation through Precursor Modifications

A more common and versatile approach is the indirect incorporation of the trifluoroethyl group by using building blocks that already contain this moiety. The synthesis of the target compound then proceeds through standard ring-forming reactions.

A prime example is the synthesis of a 2-(aryl-substituted)-5,6-dehydromorpholine precursor, where the aryl group contains a trifluoromethyl substituent. This unsaturated morpholine is then subjected to asymmetric hydrogenation, which simultaneously reduces the double bond and sets the chiral center at the C2 position, directly yielding the chiral 2-(trifluoromethyl-aryl)-morpholine. nih.govrsc.org This method effectively incorporates the fluorinated group as part of a larger substituent prior to the key stereochemistry-defining step.

Another indirect strategy involves the cyclization of an N-protected amino alcohol that has the trifluoroethyl group already installed at the desired position. For example, a precursor like N-benzyl-4,4,4-trifluoro-3-hydroxy-1-buten-1-amine could undergo an intramolecular cyclization reaction, such as an oxy-Michael addition or a metal-catalyzed hydroamination/cyclization, to form the this compound ring.

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound and its derivatives relies heavily on a diverse range of catalytic systems to control reactivity and stereoselectivity.

Rhodium-based catalysts are central to the highly successful asymmetric hydrogenation of dehydromorpholines. wiley-vch.de Cationic rhodium complexes paired with chiral bisphosphine ligands, such as SKP, are particularly effective. thieme-connect.com The large bite angle of the SKP ligand is crucial for creating a chiral environment that leads to high enantioselectivity in the hydrogenation of the C=C bond adjacent to the ring oxygen. nih.govrsc.orgresearchgate.net

Palladium catalysts are key in carboamination reactions for morpholine ring closure. nih.gov A typical system might involve a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand. These catalysts facilitate the crucial C-N and C-C bond-forming steps in the cyclization cascade. e3s-conferences.org

Copper catalysts , such as copper(II) 2-ethylhexanoate, are used to promote stereoselective oxyamination reactions of alkenols, providing a route to functionalized morpholines. nih.gov These systems likely operate through an initial cis-oxycupration of the alkene. nih.gov

Iron(III) catalysts have been shown to effect the diastereoselective synthesis of disubstituted morpholines from amino ethers or hydroxy amines that contain an allylic alcohol. organic-chemistry.orgthieme-connect.com This method allows for either C-O or C-N bond formation to complete the morpholine ring. thieme-connect.com

Organocatalysts also play a significant role. Cinchona alkaloid derivatives are effective in promoting enantioselective halocyclization reactions. rsc.org Proline-derived catalysts can be used for the enantioselective α-chlorination of aldehydes, which generates a chiral intermediate that can be converted into a 2-substituted morpholine through a multi-step sequence involving base-induced cyclization. nih.govresearchgate.net

Table 2: Catalytic Systems Employed in Morpholine Synthesis

| Catalyst Type | Metal/Core Structure | Ligand/Co-catalyst | Application/Reaction Type | Reference |

|---|---|---|---|---|

| Rhodium Catalyst | Rhodium | (R,R,R)-SKP (bisphosphine) | Asymmetric Hydrogenation | nih.govrsc.org |

| Palladium Catalyst | Palladium | Phosphine ligands | Intramolecular Carboamination | nih.gov |

| Copper Catalyst | Copper(II) | 2-ethylhexanoate | Stereoselective Oxyamination | nih.gov |

| Iron Catalyst | Iron(III) | - | Diastereoselective Cyclization | organic-chemistry.orgthieme-connect.com |

| Organocatalyst | Cinchona Alkaloid | Phthalazine derivative | Enantioselective Chlorocycloetherification | rsc.org |

| Organocatalyst | Proline-derived | - | Enantioselective α-Chlorination | nih.gov |

Transition Metal-Catalyzed Methodologies (e.g., Palladium, Copper)

Transition metal catalysis is a powerful tool for the construction of heterocyclic rings like morpholine. e3s-conferences.org Methodologies such as intramolecular cyclization of unsaturated amino alcohols are prominent. For instance, palladium-catalyzed aerobic oxidative cyclization of alkenes provides a route to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org This "Wacker-type" cyclization typically involves a Pd(II) catalyst to activate the alkene for nucleophilic attack by the alcohol and amine functionalities of a suitable precursor. While no specific example for this compound is documented, a hypothetical precursor such as N-allyl-1-(2,2,2-trifluoroethyl)ethanolamine could potentially be cyclized using a palladium or copper catalyst.

Another relevant approach is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This method utilizes chiral transition-metal complexes, often with rhodium and specialized bisphosphine ligands, to achieve high enantioselectivity in the reduction of an unsaturated precursor. nih.govsemanticscholar.org This "after cyclization" strategy first constructs an unsaturated morpholine ring, which is then hydrogenated to create the desired stereocenter at the C2 position. nih.gov This would be a viable strategy for producing chiral this compound, provided a suitable dehydromorpholine precursor could be synthesized. nih.govrsc.org

Organocatalytic and Biocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate reactions, offers a metal-free alternative for heterocycle synthesis. scienceopen.com Enantioselective procedures for morpholine construction have been developed, such as the asymmetric halocyclization of alkenols catalyzed by cinchona alkaloid derivatives. rsc.org This approach could potentially be adapted to form a chiral 2-substituted morpholine ring with a trifluoroethyl group. However, the literature on organocatalysis tends to focus on catalysts with a morpholine core rather than the synthesis of the morpholine ring itself. frontiersin.orgnih.govresearchgate.net

Biocatalysis utilizes enzymes for chemical transformations, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of the morpholine ring is not common, enzymes like lipases are used in the kinetic resolution of precursors. For instance, Candida rugosa lipase (B570770) has been employed for the enantioselective hydrolysis of (R, S)-naproxen 2,2,2-trifluoroethyl ester. researchgate.net This highlights the potential for biocatalysts to interact with trifluoroethylated substrates. A plausible biocatalytic strategy for this compound would involve the enzymatic resolution of a key chiral intermediate, such as a trifluoroethyl-substituted amino alcohol, prior to a chemical cyclization step.

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical processes that minimize waste and environmental impact. chemrxiv.org Key principles include atom economy, use of safer solvents, and sustainable catalysts. wordpress.comskpharmteco.comacs.org

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org Addition and rearrangement reactions are considered highly atom-economical as they theoretically have 100% atom economy. primescholars.comscranton.edu

A recently developed green synthesis for morpholines involves a one or two-step, redox-neutral protocol starting from 1,2-amino alcohols and ethylene sulfate. chemrxiv.orgchemrxiv.org This method is high-yielding and avoids the use of harsh reagents, representing a significant improvement in efficiency and environmental impact over traditional methods. chemrxiv.org Applying this to the synthesis of this compound would involve starting with the corresponding 1-(2,2,2-trifluoroethyl)amino alcohol, which would offer high atom economy.

Sustainable catalysis involves the use of catalysts that are recyclable, non-toxic, and derived from abundant resources. Heterogeneous catalysts, such as the recyclable acidic resin Nafion® NR50, have been used effectively in the synthesis of nitrogen-containing heterocycles under microwave irradiation. mdpi.com While this specific example is for quinolines, the principle of using a solid-supported, recyclable acid catalyst could be applied to the acid-catalyzed cyclization step in a morpholine synthesis, simplifying purification and reducing waste. The selection of reagents is also crucial; for example, using ethylene sulfate as a reagent is preferable to traditional methods involving chloroacetyl chloride followed by hydride reduction, as it eliminates a step and avoids hazardous reagents and byproducts. chemrxiv.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis for this compound is not possible due to the absence of specific data across different synthetic platforms in the literature. However, a general comparison of methodologies for 2-substituted morpholines can be made.

Below is an interactive data table illustrating a hypothetical comparison based on typical results for the synthesis of generic 2-substituted morpholines.

| Methodology | Catalyst/Reagent | Typical Yield (%) | Selectivity (ee %) | Key Advantages | Potential Challenges |

| Transition Metal Catalysis | Rhodium-Bisphosphine Complex | >95 | >99 | High yield and enantioselectivity | Cost and toxicity of metal catalyst; requires unsaturated precursor |

| Organocatalysis | Cinchona Alkaloid Derivative | 80-95 | 90-97 | Metal-free; mild conditions | Can require higher catalyst loading; substrate scope may be limited |

| Green Synthesis Route | Ethylene Sulfate | >90 | N/A (for racemic) | High yield, redox-neutral, fewer steps, safer reagents | Chirality must be introduced in the starting material |

This table is illustrative and based on general findings for morpholine synthesis, not specific data for this compound.

Chemical Reactivity and Transformational Chemistry of 2 2,2,2 Trifluoroethyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Center

The nitrogen atom within the morpholine ring acts as a secondary amine, making it a primary center for nucleophilic reactions. However, the presence of the ether oxygen and the adjacent trifluoroethyl group modifies its reactivity compared to simpler secondary amines like piperidine. The ether oxygen withdraws electron density from the nitrogen, and the powerful electron-withdrawing nature of the trifluoroethyl group further decreases the nitrogen's nucleophilicity and basicity. wikipedia.org Despite this, the nitrogen center remains a key site for synthetic transformations. nih.govresearchgate.net

N-Alkylation and N-Acylation Reactions

The secondary amine of the morpholine ring is readily susceptible to N-alkylation and N-acylation, which are fundamental reactions for introducing a wide variety of substituents. nih.govresearchgate.net

N-Alkylation involves the reaction of the morpholine nitrogen with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism. organic-chemistry.orgresearchgate.net For instance, the N-alkylation of 2-aminothiophenes, which can be challenging, has been successfully achieved under mild conditions using an activating group, cesium carbonate, and an alkyl halide. psu.edu While specific studies on 2-(2,2,2-Trifluoroethyl)morpholine are not detailed, the general principles of morpholine alkylation apply. researchgate.netresearchgate.net

N-Acylation involves the reaction of the morpholine nitrogen with acylating agents like acyl chlorides or anhydrides to form N-acylmorpholines. tcichemicals.com These reactions are crucial for creating amide bonds and introducing carbonyl functionalities. The use of triflic anhydride (B1165640) can activate amides for further transformations. tcichemicals.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-(2,2,2-Trifluoroethyl)morpholine | psu.edu |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl-2-(2,2,2-Trifluoroethyl)morpholine | tcichemicals.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Substituted Morpholine | nih.gov |

Amide and Carbamate (B1207046) Formation

The nucleophilic nitrogen of this compound can attack carboxylic acid derivatives to form amides and chloroformates or similar reagents to form carbamates.

Amide Formation: Morpholine amides are versatile synthetic intermediates that can be transformed into other functional groups, such as ketones, by reacting with organometallic reagents like organolithium compounds. nih.govresearchgate.net The synthesis of morpholine 3,3,3-trifluoropropanamide, for example, is achieved in high yield from morpholine and 3,3,3-trifluoropropanoic acid using standard coupling agents like EDCI and HOBt. nih.gov

Carbamate Formation: The reaction of amines with carbon dioxide or its derivatives leads to the formation of carbamates. researchgate.net The rate of this reaction is dependent on the basicity of the amine. researchgate.net Various reagents, such as mixed carbonates, have been developed for the efficient synthesis of carbamates from amines under mild conditions. nih.gov A specific example, 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate, highlights the formation of a carbamate structure linking a morpholine moiety with a trifluoroethyl group, though in this case, the groups are separated by an ethylenediamine (B42938) linker. americanelements.combldpharm.com

Table 2: Amide and Carbamate Formation Reactions

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Amide Formation | Carboxylic Acid, Coupling Agent (e.g., EDCI, HOBt), Base (e.g., Et₃N) | N-Acylmorpholine | nih.gov |

| Carbamate Formation | Chloroformate (e.g., p-Nitrophenyl chloroformate), Base | N-Alkoxycarbonylmorpholine | nih.gov |

| Reaction with CO₂ | Carbon Dioxide, Base | Morpholine Carbamate | researchgate.net |

Reactivity at the Trifluoroethyl Moiety

The trifluoroethyl group (-CH₂CF₃) is characterized by the strong electron-withdrawing effect of the three fluorine atoms, which significantly influences the reactivity of the adjacent positions. rsc.org

Electrophilic and Nucleophilic Substitutions Adjacent to the Trifluoroethyl Group

The carbon atom of the morpholine ring bonded to the trifluoroethyl group (C2 position) and the methylene (B1212753) carbon of the side chain are subject to electronic effects that dictate their reactivity.

Electrophilic Substitution: The strong inductive effect of the CF₃ group deactivates the adjacent C-H bonds, making electrophilic substitution at this position difficult.

Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the trifluoroethyl group can facilitate nucleophilic substitution reactions. For example, nucleophilic aromatic substitution is readily achieved on perfluorophenyl groups attached to quinoline (B57606) polymers, where nucleophiles like phenols can displace a fluorine atom. mdpi.com While not an aliphatic system, this illustrates the principle of fluorine's electron-withdrawing power activating a molecule towards nucleophilic attack. In the context of this compound, reactions involving the displacement of a leaving group at the C2 position would be influenced by the trifluoroethyl substituent. Studies on related systems show that the reactivity of morpholine and its derivatives with certain amino acids can lead to the formation of new compounds, although no reaction was observed with unsubstituted morpholine itself under the tested conditions. nih.gov

Functional Group Interconversions on the Trifluoroethyl Side Chain

Functional group interconversions are fundamental in organic synthesis for modifying molecular structures. solubilityofthings.comfiveable.meslideshare.net However, the trifluoromethyl (CF₃) group is known for its high stability and is generally resistant to chemical transformations under common reaction conditions. This stability is a key reason for its incorporation into many functional molecules. researchgate.net Consequently, direct functional group interconversions on the trifluoroethyl side chain of this compound are not readily achieved and are not a common synthetic strategy. Reactions targeting this moiety are rare and would require harsh conditions to break the strong C-F bonds.

Ring-Opening and Ring-Expansion Reactions of the Morpholine Core

The morpholine ring is a generally stable six-membered heterocycle. researchgate.net Its reactions typically preserve the ring structure. However, under specific conditions, ring-opening or ring-expansion can be induced.

Ring-Opening Reactions: Ring-opening of the morpholine core is not a common transformation. More frequently, morpholines are synthesized via the ring-opening of more strained heterocycles like activated aziridines or azetidines with haloalcohols, followed by intramolecular cyclization. nih.gov Syntheses of substituted morpholines have also been achieved through the ring-opening of precursors like 2-tosyl-1,2-oxazetidine. nih.gov Ring-opening polymerization of morpholine-2,5-diones is a known method to produce poly(ester-amide)s, but this involves a derivative with carbonyl groups in the ring, making it more susceptible to cleavage. nih.govresearchgate.net

Ring-Expansion Reactions: Ring-expansion reactions involving the morpholine core are uncommon. Methodologies for ring expansion are more typically applied to smaller, strained rings or are designed to build larger carbocyclic systems. For example, fluorinative ring expansion has been used to convert fluorinated methyleneindanes into trifluorinated tetralins. nih.gov Another study reports strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to form 2-(trifluoromethyl)azetidines, which are four-membered rings. nih.gov These examples highlight that ring-expansion strategies are highly substrate-specific and not generally applied to stable systems like morpholine.

Cycloaddition and Condensation Reactions Involving the Compound

The participation of this compound in cycloaddition and condensation reactions is influenced by the nucleophilicity of the morpholine nitrogen and the steric and electronic effects of the trifluoroethyl substituent.

Cycloaddition Reactions:

In the realm of cycloaddition reactions, the nitrogen atom of the morpholine ring in this compound can potentially act as a nucleophile. However, the strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group significantly reduces the electron density on the nitrogen, thereby diminishing its nucleophilicity and basicity compared to unsubstituted morpholine. This deactivation makes its participation in many traditional cycloaddition reactions, where the amine acts as a nucleophilic component, less favorable.

For instance, in [3+2] cycloadditions, tertiary amine N-oxides can react with various dipolarophiles. youtube.com While there are no specific reports of using an N-oxide derived from this compound, the formation of the requisite N-oxide and its subsequent reactivity would be influenced by the electronic properties of the trifluoroethyl group.

Condensation Reactions:

Condensation reactions typically involve the reaction of the amine with an electrophilic partner, such as a carbonyl compound, to form a new carbon-nitrogen bond, often with the elimination of a small molecule like water. The reduced nucleophilicity of the nitrogen in this compound would be expected to slow down the rate of such reactions compared to more basic amines.

However, under appropriate conditions, condensation reactions are still conceivable. For example, the reaction with activated carbonyl compounds or the use of catalysts could facilitate the formation of condensation products. Guanidines, for instance, can undergo condensation reactions with bis-electrophiles to form highly nitrogenous heterocycles, and in some cases, morpholine-substituted enones have been used as reactants. nih.gov

The synthesis of substituted morpholino nucleoside derivatives has been achieved through a sequence involving oxidation of ribonucleosides to dialdehydes, followed by reductive amination with various alkylamines. nih.gov This demonstrates that even with substitution on the nitrogen, the morpholine moiety can undergo reactions analogous to condensation.

The following table summarizes the expected impact of the trifluoroethyl group on the participation of this compound in these reaction types, based on general chemical principles.

| Reaction Type | Expected Reactivity of this compound | Rationale |

| Cycloaddition | Lower than unsubstituted morpholine | The electron-withdrawing CF3CH2- group reduces the nucleophilicity of the nitrogen atom. |

| Condensation | Slower reaction rates compared to more basic amines | Reduced nitrogen nucleophilicity necessitates more forcing conditions or highly reactive electrophiles. |

It is important to note that while these predictions are based on established chemical principles, the actual reactivity of this compound in these reactions would need to be confirmed through experimental studies.

Derivatives and Analogues of 2 2,2,2 Trifluoroethyl Morpholine: Structural Elaboration and Diversification

Synthesis of Chiral Derivatives of 2-(2,2,2-Trifluoroethyl)morpholine

The creation of enantiomerically pure forms of this compound is of paramount importance, as the stereochemistry of a drug molecule is often critical to its pharmacological activity. Methodologies to achieve this can be broadly categorized into the separation of racemic mixtures and the direct asymmetric synthesis of a single enantiomer.

While direct asymmetric synthesis is often preferred, the resolution of racemates remains a vital technique for obtaining enantiopure compounds. For chiral amines and related structures like this compound, several methods are applicable.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the racemic compound, leading to different retention times and enabling their separation. The choice of CSP and mobile phase is critical and is determined empirically for the specific compound.

Dynamic Kinetic Resolution (DKR) is a more advanced and highly efficient strategy that can theoretically convert a racemate entirely into a single desired enantiomer. DKR combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. mdpi.com For a precursor to this compound, such as a chiral alcohol, this could involve a lipase (B570770) for enantioselective acylation, coupled with a transition-metal catalyst (e.g., ruthenium or palladium-based) to continuously racemize the unreacted alcohol enantiomer. mdpi.comrsc.org This ensures that the substrate is completely converted to a single, enantiomerically enriched product.

Constructing the chiral center during the synthesis of the morpholine (B109124) ring is a highly efficient approach to obtaining enantiopure products. Key strategies include asymmetric hydrogenation and organocatalytic cyclization reactions.

Asymmetric Hydrogenation: A powerful method for synthesizing 2-substituted chiral morpholines involves the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. nih.govrsc.org This "after cyclization" approach establishes the stereocenter on a pre-formed ring. nih.gov Research has shown that rhodium catalysts bearing a bisphosphine ligand with a large bite angle are exceptionally effective for this transformation, yielding a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The success of this method relies on the activation of the dehydromorpholine, often through an N-acyl directing group, to overcome the low reactivity of the electron-rich enamine substrate. nih.gov

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate (R group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | SKP-Rh complex | >99 | 99 | nih.gov |

| 4-Methoxyphenyl | SKP-Rh complex | >99 | 99 | nih.gov |

| 2-Naphthyl | SKP-Rh complex | >99 | 99 | nih.gov |

| 2-Thienyl | SKP-Rh complex | >99 | 98 | nih.gov |

| Cyclohexyl | SKP-Rh complex | >99 | 98 | nih.gov |

Organocatalytic Strategies: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. An effective strategy for constructing chiral morpholines is through an enantioselective halocyclization. For instance, cinchona alkaloid-derived catalysts can promote the asymmetric chlorocycloetherification of unenol substrates to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.orgrsc.org While this specific method builds a 2,2-disubstituted morpholine, the principles of organocatalysis are broadly applicable. Other morpholine-based organocatalysts, specifically those derived from β-morpholine amino acids, have proven effective in 1,4-addition reactions, demonstrating the versatility of the morpholine scaffold in catalyzing asymmetric transformations. nih.gov

Functionalization of the Morpholine Ring and Peripheral Positions

Further diversification of the this compound scaffold can be achieved by introducing functional groups at various positions on the morpholine ring or on the trifluoroethyl substituent. Such modifications are crucial for fine-tuning the molecule's properties.

Methods for creating substituted morpholines often involve a de novo synthesis, which builds the ring from acyclic precursors, allowing for the strategic placement of substituents. acs.orgnih.gov For example, multicomponent reactions, such as the Ugi reaction, can assemble highly substituted morpholines in a single step, offering a high degree of structural diversity. acs.org Additionally, existing morpholine rings can be functionalized. The nitrogen atom is a common site for modification; for example, N-substituted morpholine nucleoside derivatives have been synthesized via reductive amination of dialdehydes generated from ribonucleosides. nih.gov

Direct C-H functionalization represents a state-of-the-art approach in organic synthesis, enabling the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. mdpi.com This is particularly valuable for the late-stage functionalization of complex molecules in drug development. nih.gov

For alicyclic amines like morpholine, transition metal-catalyzed C-H functionalization offers a powerful tool for modification at sites remote from the activating nitrogen atom. nih.gov A notable strategy involves palladium-catalyzed transannular C-H arylation. This reaction leverages the boat conformation of a substrate to bring a remote C-H bond into proximity with the metal center, which is directed by the ring's nitrogen atom. nih.gov This approach has been successfully applied to the synthesis of novel derivatives of several bioactive molecules, demonstrating its potential for modifying the core of this compound at positions that are otherwise difficult to access. nih.gov

Hybrid Compounds Incorporating the this compound Motif

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The this compound moiety is an attractive building block for this approach, as its properties can complement those of other biologically active scaffolds. nih.gove3s-conferences.org

The this compound motif can be conjugated with a variety of biologically relevant heterocyclic scaffolds known for their therapeutic activities. These include pyrimidines, quinolines, and indoles.

Pyrimidine (B1678525) Hybrids: Pyrimidine-morpholine hybrids have been synthesized and evaluated for their antiproliferative properties. nih.gov In these structures, the morpholine ring is typically attached to the pyrimidine core, and structure-activity relationship (SAR) studies have shown that substituents on an associated phenyl ring can significantly influence cytotoxic effects. nih.gov

Indole Hybrids: Indole-pyrimidine hybrids bearing a morpholine moiety have also been developed as potent anticancer agents. researchgate.net The morpholine group in these compounds has been shown to contribute to apoptosis-inducing activity and can be crucial for high potency against cancer cell lines. researchgate.net

Quinoline (B57606) Hybrids: The quinoline scaffold is a key component of many antimalarial drugs. Hybrid compounds incorporating a trifluoroethyl group into the side chain of 4-aminoquinolines have been investigated for their antimalarial activities. mdpi.com Specifically, the inclusion of a 3-(2,2,2-trifluoroethyl)-γ-hydroxy-γ-lactam motif highlights the utility of the trifluoroethyl group in designing novel therapeutic agents, suggesting a promising strategy for developing hybrids with this compound. mdpi.com

Table 2: Examples of Bioactive Scaffolds for Hybridization with Morpholine

| Scaffold | Therapeutic Area | Reference |

| Pyrimidine | Anticancer | nih.gov |

| Indole | Anticancer | researchgate.net |

| Quinoline | Antimalarial | mdpi.com |

| Pyrrolopyrimidine | Anticancer | sci-hub.se |

Integration into Polymer Architectures and Material Precursors

The unique properties of the this compound moiety make it an attractive building block for the synthesis of advanced polymers and material precursors. The incorporation of this fluorinated heterocycle can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. drughunter.com

Polymerization Strategies

Two primary strategies can be envisioned for integrating this compound into polymer backbones: ring-opening polymerization (ROP) and polycondensation reactions.

Ring-Opening Polymerization (ROP): Morpholine-2,5-diones, which can be synthesized from α-amino acids and α-hydroxy acids, are suitable monomers for ROP, yielding polydepsipeptides, a class of biodegradable polymers. nih.gov A hypothetical this compound-derived monomer, such as a morpholine-2,5-dione (B184730) or a 2-oxazoline derivative, could undergo ROP to produce novel fluorinated polymers. The polymerization of 2-oxazolines, for instance, is a well-established method for producing poly(2-oxazoline)s, which have applications in the biomedical field. nih.gov The presence of the trifluoroethyl group is expected to influence the polymerization kinetics and the properties of the resulting polymer. kobv.de

Polycondensation Reactions: If this compound is functionalized with two reactive groups (e.g., hydroxyl, amino, or carboxylic acid groups), it can be used as a monomer in polycondensation reactions to form polyesters, polyamides, or polyimides. researchgate.net For example, a diol or diamine derivative of this compound could be reacted with a dicarboxylic acid or a diacyl chloride to yield the corresponding polyester (B1180765) or polyamide. Solid-state polycondensation (SSP) offers a solvent-free and lower-temperature alternative to melt polycondensation, which is particularly advantageous for monomers that are sensitive to high temperatures. researchgate.net

Properties of Polymers Incorporating this compound

The incorporation of the trifluoromethyl group into a polymer backbone is known to significantly alter its material properties. drughunter.com

| Property | Expected Influence of the this compound Moiety |

| Thermal Stability | Increased due to the high bond energy of the C-F bond. |

| Chemical Resistance | Enhanced resistance to chemical attack and degradation. |

| Solubility | Often improved in organic solvents. drughunter.com |

| Dielectric Constant | Lowered, which is beneficial for microelectronics applications. |

| Water Uptake | Reduced due to the hydrophobic nature of the trifluoromethyl group. |

| Optical Transparency | Potentially enhanced. drughunter.com |

| Gas Permeability | May be increased due to the creation of free volume. |

Table 1: Predicted Impact of this compound Incorporation on Polymer Properties

Potential Applications as Material Precursors

The functionalized derivatives of this compound can also serve as precursors for various materials:

Cross-linking Agents: Bifunctional or multifunctional derivatives could be used as cross-linking agents to create robust polymer networks with tailored properties.

Monomers for High-Performance Polymers: The inherent stability conferred by the trifluoroethyl group makes these derivatives promising monomers for high-performance polymers used in demanding applications. drughunter.com

Surface Modifiers: The unique surface properties imparted by fluorine could be exploited by incorporating these molecules as surface modifiers for materials, altering properties like hydrophobicity and lubricity.

Structure-Based Design Principles for Analogues

The design of analogues of this compound is guided by principles of structure-activity relationship (SAR) and bioisosteric replacement, often aided by computational modeling. princeton.edunih.gov These principles are crucial for optimizing the desired properties of the molecule, whether for medicinal applications or materials science.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity or physical properties. For this compound, SAR exploration would involve systematic modifications at various positions of the morpholine ring and the trifluoroethyl side chain.

Substitution on the Morpholine Nitrogen (N-4): The nitrogen atom of the morpholine ring is a key site for derivatization. nih.gov Introducing different substituents can modulate the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, which can significantly impact its interaction with biological targets.

Substitution on the Morpholine Carbon Atoms (C-3, C-5, C-6): Introducing substituents on the carbon atoms of the morpholine ring can influence the molecule's conformation and steric profile. researchgate.net This can be a strategy to enhance selectivity for a particular biological target or to fine-tune the material properties of derived polymers.

Bioisosteric Replacement

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. enamine.netprinceton.edu

| Original Functional Group in this compound | Potential Bioisosteres | Rationale for Replacement |

| Morpholine Oxygen | Thioether (-S-), Sulfoxide (-SO-), Sulfone (-SO2-), N-methyl (-N(CH3)-) | To modulate polarity, hydrogen bonding capacity, and metabolic stability. |

| Morpholine Nitrogen | Carbon (to form a tetrahydropyran (B127337) ring), Oxygen (to form a 1,4-dioxane (B91453) ring) | To remove the basic center and alter the molecule's acid-base properties and solubility. |

| Trifluoromethyl Group (-CF3) | Isopropyl group, tert-Butyl group, other halogenated alkyl groups | To fine-tune lipophilicity, steric bulk, and electronic properties. |

Table 2: Potential Bioisosteric Replacements for this compound

Computational Modeling in Analogue Design

Computational tools play a vital role in the rational design of analogues.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for a target of interest can be used to design novel this compound analogues that fit the model and are therefore more likely to be active.

Molecular Docking: Docking simulations can predict the binding orientation and affinity of a designed analogue within the active site of a target protein. This allows for the prioritization of compounds for synthesis and biological testing.

Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties of the designed analogues, such as their electrostatic potential and orbital energies, which can be correlated with their reactivity and intermolecular interactions.

By combining these design principles, it is possible to rationally develop derivatives and analogues of this compound with optimized properties for a wide range of applications in both medicine and materials science.

Computational and Theoretical Investigations of 2 2,2,2 Trifluoroethyl Morpholine

Conformational Analysis and Molecular Dynamics Simulations

There is no available research detailing the conformational analysis or molecular dynamics simulations of 2-(2,2,2-Trifluoroethyl)morpholine.

Preferred Conformations of the Morpholine (B109124) Ring and Trifluoroethyl Group

Specific studies on the preferred conformations of the morpholine ring and the trifluoroethyl group in this particular molecule have not been found in the public literature.

Intermolecular Interactions and Solvent Effects

Information regarding the intermolecular interactions and the influence of solvents on the conformational preferences of this compound is not available.

Quantum Chemical Studies of Electronic Structure and Reactivity

No quantum chemical studies, including Density Functional Theory (DFT) calculations, on the electronic structure and reactivity of this compound have been publicly reported.

Density Functional Theory (DFT) Calculations for Ground State Properties

There are no published DFT calculations detailing the ground state properties, such as optimized geometry or vibrational frequencies, for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reaction Mechanism Prediction

An analysis of the Frontier Molecular Orbitals (HOMO-LUMO) to predict the reactivity and potential reaction mechanisms of this compound is not available in the scientific literature.

Spectroscopic Property Predictions via Computational Methods

No computational predictions of the spectroscopic properties (e.g., NMR, IR spectra) of this compound have been found.

NMR Chemical Shift Predictions and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a primary computational method used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and analyze vibrational frequencies. nih.gov These calculations help in the structural elucidation and conformational analysis of molecules. liverpool.ac.uk

For fluorinated compounds, ¹⁹F NMR is a particularly sensitive technique. The chemical shifts of fluorine nuclei are highly responsive to changes in the local electronic environment. nih.gov Computational models, such as those using the B3LYP hybrid functional and a 6-31G(d,p) basis set, have been successfully employed to predict the ¹⁹F NMR chemical shift dispersion of trifluoromethyl tags in different solvent environments. nih.govnih.gov These studies confirm that DFT calculations can effectively corroborate experimental trends in chemical shift sensitivity. nih.gov For this compound, such predictions would be invaluable. The trifluoromethyl group (-CF₃) provides a strong signal, and its chemical shift would be influenced by the conformation of the morpholine ring and the electronic effects of the neighboring atoms.

Vibrational frequency analysis, often performed using the same DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. By calculating these frequencies, a theoretical spectrum can be generated, which serves as a "fingerprint" for the molecule. mdpi.com This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations. For this compound, key vibrational modes would include C-F stretches from the trifluoroethyl group, C-O-C and C-N-C stretches from the morpholine ring, and various C-H bending and stretching modes.

Table 1: Predicted NMR Chemical Shifts and Vibrational Frequencies (Illustrative) Note: Specific computational data for this compound is not publicly available. This table illustrates the type of data generated from such computational studies.

| Parameter | Atom/Bond | Predicted Value | Method |

|---|---|---|---|

| ¹⁹F NMR Chemical Shift | -CF₃ | Varies with solvent polarity | DFT/B3LYP/6-31G(d,p) |

| ¹H NMR Chemical Shift | Morpholine Protons | 2.5 - 4.0 ppm (estimated) | DFT/GIAO |

| ¹³C NMR Chemical Shift | Morpholine Carbons | 45 - 70 ppm (estimated) | DFT/GIAO |

| Vibrational Frequency | C-F Stretch | ~1100-1350 cm⁻¹ | DFT/B3LYP |

| Vibrational Frequency | C-O-C Stretch | ~1070-1150 cm⁻¹ | DFT/B3LYP |

UV-Vis and Mass Spectrometry Fragmentation Pattern Simulations

Simulations of UV-Vis spectra and mass spectrometry fragmentation patterns are essential for identifying and characterizing compounds. researchgate.netnih.gov

Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). mdpi.comyoutube.com The calculation predicts the electronic transitions between molecular orbitals, providing the excitation energies and oscillator strengths that determine the position and intensity of absorption bands. unige.ch For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, primarily due to n→σ* transitions involving the lone pairs on the nitrogen and oxygen atoms of the morpholine ring. The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate solvatochromic shifts. mdpi.comresearchgate.net

Mass spectrometry (MS) fragmentation simulations help in interpreting experimental mass spectra. The fragmentation patterns of ketamine analogues, which share a cyclic amine structure, have been systematically studied. nih.gov These studies reveal characteristic fragmentation pathways, such as α-cleavage of carbon bonds adjacent to the amine and subsequent losses of small neutral molecules. nih.gov For this compound, computational tools can predict the likely fragmentation pathways upon ionization. Predicted collision cross-section (CCS) values and m/z ratios for different adducts can be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Data sourced from computational predictions. uni.lu

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.07872 | 132.6 |

| [M+Na]⁺ | 192.06066 | 138.4 |

| [M-H]⁻ | 168.06416 | 129.4 |

| [M+K]⁺ | 208.03460 | 137.5 |

QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors (Structural Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.com The foundation of QSAR lies in the calculation of molecular descriptors, which are numerical values that describe the physicochemical, topological, and electronic properties of a molecule. nih.govnih.gov

For this compound, a QSAR study would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure that could influence its interactions with a biological target. researchgate.net

Structural Descriptors relevant to QSAR modeling include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The presence of the electronegative fluorine atoms and the polar morpholine ring would significantly impact these descriptors.

Physicochemical Descriptors: These include properties like molar refractivity (MR), logP (partition coefficient), and polar surface area (PSA). These are crucial for modeling absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume.

Once calculated, these descriptors can be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. nih.gov For instance, QSAR models have been developed for morpholinoquinoline analogs to predict their antimicrobial activity. mdpi.com Similarly, models for other heterocyclic compounds use descriptors to correlate structure with activity. nih.gov A QSAR model for this compound and its derivatives could elucidate which structural features are most important for a given biological effect.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 2,2,2 Trifluoroethyl Morpholine

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of 2-(2,2,2-Trifluoroethyl)morpholine, offering detailed insights into its molecular architecture and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C NMR, multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous identification of this compound. Through the application of ¹H, ¹³C, and ¹⁹F NMR, a full structural assignment can be achieved.

¹H NMR spectra provide information on the number and connectivity of protons in the molecule. The morpholine (B109124) ring protons typically appear as complex multiplets in the aliphatic region, while the methylene (B1212753) protons adjacent to the trifluoromethyl group exhibit a characteristic quartet due to coupling with the fluorine atoms.

¹³C NMR offers a map of the carbon skeleton. The carbon atoms of the morpholine ring resonate in the expected upfield region. The trifluoromethyl group strongly influences the chemical shift of the adjacent methylene carbon, and the CF₃ carbon itself gives a distinct quartet in the proton-coupled spectrum.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a triplet, resulting from coupling with the adjacent methylene protons.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to definitively assign proton and carbon signals and to confirm the connectivity within the molecule.

Table 1: Predicted NMR Data for this compound (Note: The following data is predictive and may vary based on solvent and experimental conditions. Experimental data is not publicly available.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H | 2.5 - 3.0 | m | - |

| ¹H | 3.5 - 4.0 | m | - |

| ¹H | 2.8 - 3.2 | q | ~10 Hz (H-F) |

| ¹³C | 45 - 55 | - | - |

| ¹³C | 65 - 75 | - | - |

| ¹³C | 30 - 40 | q | ~30 Hz (C-F) |

| ¹³C | 120 - 130 | q | ~275 Hz (C-F) |

| ¹⁹F | ~ -70 | t | ~10 Hz (F-H) |

This table is for illustrative purposes and is based on general principles of NMR spectroscopy.

Mass Spectrometry (HRMS, fragmentation pathways, MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₆H₁₀F₃NO). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 170.0787 daltons.

The fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) can be predicted to involve initial cleavage of the C-C bond between the morpholine ring and the trifluoroethyl side chain, leading to characteristic fragment ions. The morpholine ring itself can undergo further fragmentation.

Tandem Mass Spectrometry (MS/MS) studies would involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a detailed fragmentation spectrum, further confirming the structure and aiding in the identification of the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This data is based on theoretical predictions from public databases.)

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.07872 |

| [M+Na]⁺ | 192.06066 |

| [M-H]⁻ | 168.06416 |

Source: Predicted data from PubChem.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds. For a polar compound like this compound, which lacks a strong UV chromophore, method development would likely focus on derivatization to introduce a UV-active or fluorescent tag, or the use of universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, ion-exchange chromatography with suppressed conductivity detection could be employed.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Table 3: Generic HPLC Method Parameters for Polar Amines (Note: This is a generalized example and would require optimization for this compound.)

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD, CAD, or MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and GC-MS for Purity and Volatile Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is well-suited for the analysis of volatile compounds and impurities. Given the volatility of this compound, GC is an excellent technique for determining its purity and identifying any volatile organic impurities.

A standard GC method would involve a capillary column with a polar or mid-polar stationary phase to ensure good peak shape for the amine-containing molecule. The temperature program would be optimized to separate the main component from any potential starting materials, by-products, or residual solvents. GC-MS analysis would allow for the identification of any separated impurities by comparing their mass spectra to library databases.

Table 4: General GC-MS Parameters for Volatile Amine Analysis (Note: This is a generalized example and would require optimization for this compound.)

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-500 amu |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, the analysis of analogous structures containing morpholine or trifluoromethyl moieties provides insight into the expected structural features.

For instance, X-ray diffraction studies on various morpholine derivatives have consistently characterized the chair conformation of the morpholine ring as the most stable arrangement. This conformation minimizes steric strain and is a key feature of its three-dimensional structure.

A hypothetical X-ray crystallographic analysis of this compound would be expected to yield a detailed structural model, confirming the chair conformation of the morpholine ring and the geometry of the trifluoroethyl substituent at the C2 position. The resulting data would be presented in a crystallographic information file (CIF), containing the unit cell dimensions, space group, atomic coordinates, and other important parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₀F₃NO |

| Formula Weight | 169.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallography experiment. Actual values can only be determined through experimental analysis.

Chiroptical Methods for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other, is critical in many applications. Chiroptical methods, which are sensitive to the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de Enantiomers exhibit mirror-image CD spectra, with positive and negative signals (Cotton effects) at specific wavelengths. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its specific rotation.

For a mixture of enantiomers, the observed CD spectrum is the weighted average of the spectra of the individual enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be accurately determined. nih.govnih.govrsc.org This technique is highly sensitive and can be used for real-time monitoring of chiral separations or asymmetric synthesis. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.netlibretexts.org As with CD, enantiomers will produce mirror-image ORD curves. The shape of the ORD curve, particularly in the region of an absorption band (known as the Cotton effect), is characteristic of the absolute configuration of the enantiomer. libretexts.org

The magnitude of the optical rotation at a specific wavelength can be used to determine the enantiomeric excess of a sample, provided that the specific rotation of the pure enantiomer is known. ORD can be a valuable tool for characterizing chiral compounds and assessing their enantiomeric purity. slideshare.net

Table 2: Comparison of Chiroptical Methods for Enantiomeric Excess Determination

| Feature | Circular Dichroism (CD) | Optical Rotatory Dispersion (ORD) |

| Principle | Measures differential absorption of circularly polarized light. fz-juelich.de | Measures the change of optical rotation with wavelength. wikipedia.orglibretexts.org |

| Output | A spectrum of molar ellipticity ([θ]) vs. wavelength. | A spectrum of specific rotation ([α]) vs. wavelength. |

| Application | Determination of enantiomeric excess, absolute configuration, and secondary structure of macromolecules. fz-juelich.denih.gov | Determination of enantiomeric excess and absolute configuration. slideshare.net |

| Advantages | High sensitivity, applicable to a wide range of chiral molecules. nih.gov | Provides information about the stereochemistry of the molecule. libretexts.org |

| Limitations | Requires the molecule to have a chromophore that absorbs in the accessible UV-Vis region. | Can be less sensitive than CD for some compounds. |

In the absence of specific experimental data for this compound, the application of these advanced analytical methodologies would be essential for its complete characterization. X-ray crystallography would provide the definitive solid-state structure, while chiroptical methods like CD and ORD would be indispensable for quantifying its enantiomeric purity.

Emerging Applications of 2 2,2,2 Trifluoroethyl Morpholine in Synthetic and Materials Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. 2-(2,2,2-Trifluoroethyl)morpholine serves as a valuable synthon, providing a trifluoroethylated morpholine (B109124) moiety for the construction of more intricate molecular architectures.

The synthesis of complex heterocyclic and macrocyclic compounds often relies on the use of versatile building blocks. This compound, with its inherent morpholine structure and a reactive trifluoroethyl group, is a precursor in the generation of novel heterocyclic systems. bldpharm.com The morpholine ring itself is a common feature in many biologically active compounds and approved drugs. wikipedia.orgchemicalbook.com The addition of the trifluoroethyl group can influence the molecule's conformation and electronic properties, which is a critical aspect in the design of new therapeutic agents and functional molecules.

In the field of coordination chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. Morpholine and its derivatives are recognized as effective ligands for the design of supramolecular structures and metal-organic frameworks. nih.gov The nitrogen atom in the morpholine ring can coordinate to a metal ion, and the presence of the trifluoroethyl group in this compound can modulate the electronic and steric environment of the metal center. This can influence the catalytic activity and selectivity of the resulting complex, opening avenues for the development of new catalysts for a range of chemical transformations. nih.gov The design of coordination polymers with specific ligands can regulate the output performance of materials like triboelectric nanogenerators. rsc.org

Integration into Advanced Materials and Polymer Science

The unique properties conferred by the trifluoroethyl group make this compound an attractive component for the development of advanced materials with tailored functionalities.

Fluorinated monomers are widely used to create polymers with desirable characteristics such as low surface energy, high hydrophobicity, and excellent chemical resistance. polysciences.com While direct evidence for the use of this compound as a monomer is still emerging, its structural motifs are found in monomers used for specialized polymers. For instance, morpholine-2,5-diones, which are derived from amino acids, can be polymerized to produce biodegradable polydepsipeptides for medical applications. nih.govresearchgate.net The incorporation of a trifluoroethyl group, as seen in monomers like 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), leads to polymers with enhanced properties for applications such as protective coatings and optical materials. ottokemi.comsmolecule.com The copolymerization of such fluorinated monomers allows for the tuning of surface hydrophobicity and adhesion properties of the resulting polymers. rsc.org

The development of functional coatings often involves the use of fluorinated compounds to achieve specific surface properties. The trifluoroethyl group is known to impart hydrophobicity and durability. The integration of moieties like this compound into coating formulations could enhance their performance. Furthermore, in the realm of nanotechnology, self-assembly is a powerful tool for creating structured materials. The polymerization-induced self-assembly of fluorinated monomers can lead to the formation of nanoparticles with potential applications in areas like 19F magnetic resonance imaging (MRI). researchgate.net

Potential in Agrochemical and Industrial Chemical Synthesis

The introduction of trifluoromethyl groups is a common strategy in the design of modern agrochemicals due to the enhanced biological activity and metabolic stability they can confer. nih.gov

Morpholine derivatives are already utilized as fungicides in agriculture. chemicalbook.com The trifluoroethyl group in this compound could lead to the development of new agrochemicals with improved efficacy. For example, the related compound 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628) is a key intermediate in the synthesis of the insecticide fluralaner. chemicalbook.comwipo.int

In industrial settings, morpholine is widely used as a corrosion inhibitor, a solvent, and in the production of rubber additives and coatings. silverfernchemical.com The unique properties of this compound may lead to its use in specialized industrial applications where enhanced chemical or thermal stability is required.

Based on a comprehensive review of scientific literature, there is currently no available information detailing the specific applications of This compound in the field of analytical chemistry and sensor development.

While the broader classes of morpholine derivatives and fluorinated compounds have been investigated for such purposes, research explicitly focused on this compound is not present in the reviewed sources. For context, some related areas of research include:

Morpholine-containing polymers: These have been explored for the development of ion-selective electrodes and other chemical sensors. researchgate.netscispace.com

Derivatization of Morpholine: Morpholine itself can be chemically modified (derivatized) to enable its detection and quantification by methods like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Trifluoroethyl-containing reagents: Compounds such as 2,2,2-trifluoroethanol (B45653) and 2,2,2-trifluoroethyl formate (B1220265) have been utilized as derivatizing agents in analytical chemistry to improve the volatility and detectability of other molecules. nih.govorganic-chemistry.orgnih.gov

Morpholine-conjugated fluorophores: More complex molecules that include a morpholine unit have been designed as fluorescent probes for sensing pH changes within cellular components. nih.gov

However, none of the available research data pertains directly to the use of this compound as an analytical standard, a component in a sensor, or a derivatization reagent. Therefore, no detailed research findings or data tables for its application in analytical chemistry and sensor development can be provided.

Challenges and Future Research Directions in 2 2,2,2 Trifluoroethyl Morpholine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of morpholine (B109124) derivatives can be complex, and the generation of C-functionalized morpholines, in particular, remains underexplored. nih.gov Current synthetic strategies often involve multi-step processes. For instance, one approach to synthesizing morpholine-containing compounds involves the reaction of various benzyl (B1604629) bromides with 3-methyl-6-chlorouracil, followed by reaction with morpholine. nih.gov Another general method for preparing substituted morpholine derivatives proceeds through a common mesylate intermediate, which is synthesized in three steps from N-benzylethanolamine. nih.gov

A significant challenge lies in developing more efficient and versatile synthetic methodologies. Future research should focus on creating novel routes that offer higher yields, greater atom economy, and broader substrate scope. The development of one-pot or multicomponent reactions for the direct synthesis of 2-(2,2,2-trifluoroethyl)morpholine from readily available starting materials would be a substantial advancement. For example, a multicomponent process for synthesizing 2,2,6-trisubstituted morpholines has been described, which could potentially be adapted. nih.gov

| Starting Materials | Key Intermediates/Reagents | Number of Steps | Reference |

| Benzyl bromides, 3-methyl-6-chlorouracil, morpholine | Benzylated pyrimidine (B1678525) | 2 | nih.gov |

| N-benzylethanolamine | Mesylate | 3 | nih.gov |

| Amino acids, Chloroacetyl chloride | 2-(2-chloroacetamido)alkanoic acid | Multiple | nih.gov |

Exploration of Undiscovered Reactivity Pathways

The current understanding of the reactivity of the this compound core is largely centered around its use as a building block. The trifluoroethyl group can influence the reactivity of the morpholine ring in unexpected ways due to its strong electron-withdrawing nature. Future research should systematically investigate the reactivity of the C-H bonds on the morpholine ring, particularly those adjacent to the nitrogen and oxygen atoms.